

Application Notes and Protocols for Org 43553 in Rodent Models

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Compound of Interest

Compound Name: Org 43553

Cat. No.: B15544585

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Introduction

Org 43553 is a potent, orally bioavailable, low molecular weight allosteric agonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR).[1] As a selective modulator, it preferentially activates the G α s protein pathway, leading to an increase in intracellular cyclic AMP (cAMP) without significantly stimulating the phospholipase C (PLC) pathway.[1] This "biased" agonism makes it a valuable tool for dissecting LHCGR signaling and a potential therapeutic agent in reproductive medicine and beyond. This document provides detailed application notes and protocols for the use of **Org 43553** in rodent models for ovulation induction, testosterone production, and metabolic studies.

Data Presentation

Table 1: In Vivo Efficacy of Org 43553 in Rodent Models

Application	Species (Strain)	Dosage	Route of Administration	Key Findings
Ovulation Induction	Mouse (BDF1)	50 mg/kg	Oral (p.o.), single dose	Induced ovulation in immature, Humegon-primed mice.
Ovulation Induction	Rat (Wistar)	5 - 50 mg/kg	Oral (p.o.), single dose	Dose-dependently increased the number of ovulated oocytes in GnRH-antagonist-treated cyclic rats. A 25 mg/kg dose resulted in a similar number of ova as hCG treatment.
Testosterone Production	Rat (Adult Male)	10 - 250 mg/kg	Oral (p.o.), single dose	Significantly increased testosterone production. At 250 mg/kg, testosterone levels were comparable to those induced by hCG.
Metabolic Regulation	Mouse (C57BL/6)	Not explicitly stated	Subcutaneous (s.c.) injection	Long-term administration (9 weeks) led to a significant reduction in fat

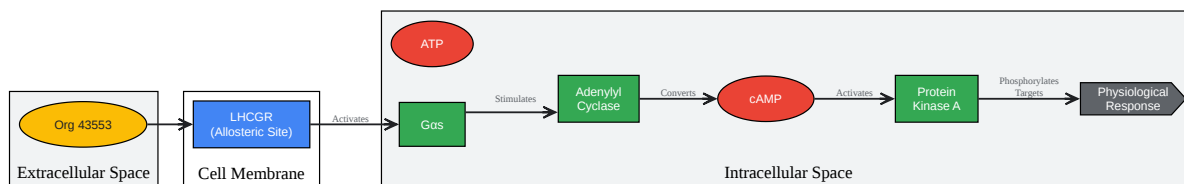
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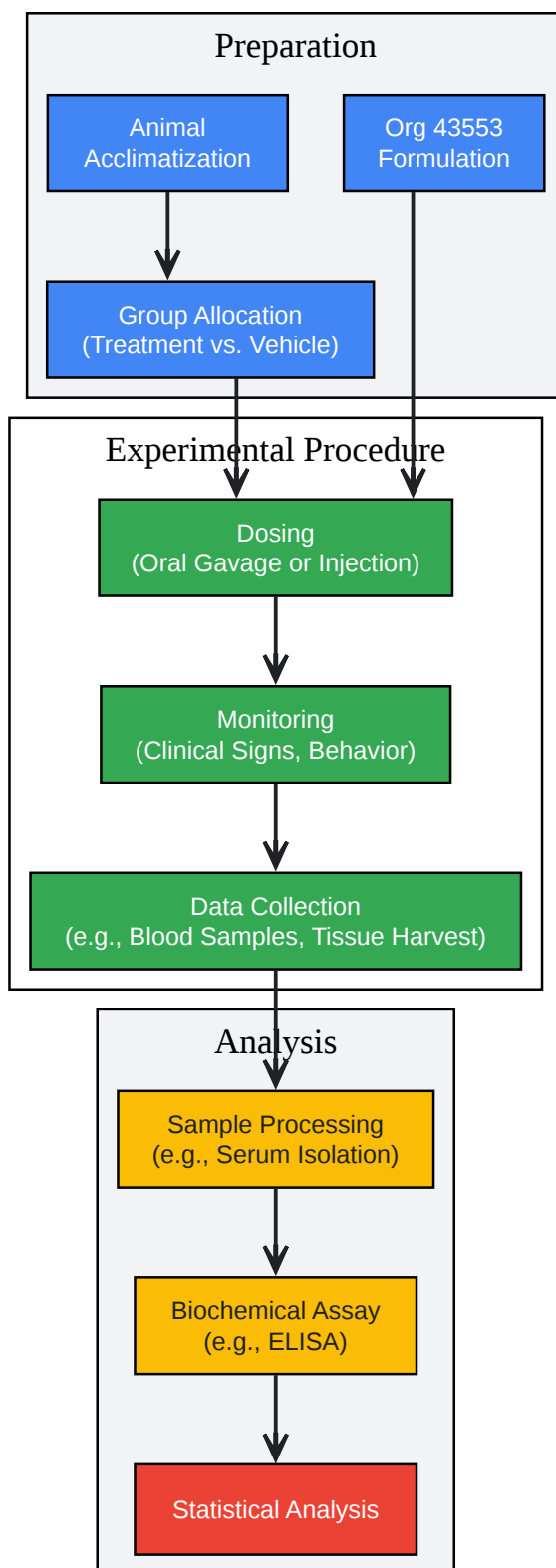
Table 2: Pharmacokinetic Parameters of Org 43553 in Female Wistar Rats

Parameter	Intravenous (IV) Administration (5 mg/kg)	Oral (p.o.) Administration (50 mg/kg)
Bioavailability	-	79%
Half-life ($t_{1/2}$)	3.4 hours	4.5 hours
C _{max}	-	Not specified in reviewed literature
T _{max}	-	Not specified in reviewed literature

Signaling Pathway

Org 43553 acts as an allosteric agonist at the LHCGR, binding to a site within the transmembrane domain, distinct from the orthosteric binding site of endogenous ligands like LH and hCG.[1] This binding event induces a conformational change in the receptor, leading to the preferential activation of the G_{αs} protein. Activated G_{αs} stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response. Notably, **Org 43553** is a weak activator of the G_{αq}-mediated phospholipase C (PLC) pathway.[1]





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References

- 1. SAT649 Org43553, The First Low-molecular-weight Agonist Of The Human Luteinizing Hormone Receptor Induces Leanness And Energy Expenditure In Mice - PMC [pmc.ncbi.nlm.nih.gov]
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